N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide

Description

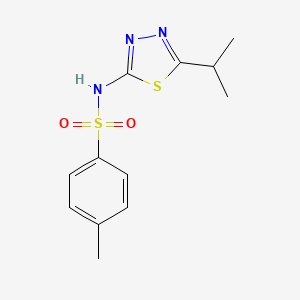

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide (CAS: 6314-73-4) is a sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and a p-toluenesulphonamide moiety at position 2. Its molecular formula is C₁₂H₁₅N₃O₂S₂, with a molecular weight of 297.391 g/mol and a calculated LogP of 2.60, indicating moderate lipophilicity . The compound is characterized by its InChI Key RVZBTLZCOLGOHU-UHFFFAOYSA-N .

Analytically, it can be separated using reverse-phase high-performance liquid chromatography (RP-HPLC) on a Newcrom R1 column with a mobile phase comprising acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). This method is scalable for preparative isolation and pharmacokinetic studies .

Properties

IUPAC Name |

4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-8(2)11-13-14-12(18-11)15-19(16,17)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZBTLZCOLGOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212487 | |

| Record name | N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6314-73-4 | |

| Record name | 4-Methyl-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6314-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC23009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-isopropyl-1,3,4-thiadiazol-2-yl]-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-P-TOLUENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2BBG7NG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide typically involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-amine with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide has been investigated for its potential therapeutic effects:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by researchers demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways associated with tumor growth .

High-Performance Liquid Chromatography (HPLC)

The compound has been effectively utilized in HPLC for the separation and analysis of complex mixtures. A specific method using the Newcrom R1 HPLC column allows for efficient separation under simple conditions with a mobile phase consisting of acetonitrile and water . This method is scalable and suitable for both qualitative and quantitative analysis in pharmacokinetics.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other organic compounds. Its sulfonamide group is particularly useful in creating derivatives that have enhanced biological activity or improved solubility characteristics .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide involves its interaction with specific molecular targets. The sulphonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are often explored for their biological and physicochemical properties. Below is a comparative analysis with structurally related compounds from the provided evidence:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Functional Group Influence: The target compound’s sulfonamide group distinguishes it from acetamide derivatives (e.g., 5e–5h). Sulfonamides generally exhibit higher metabolic stability and solubility compared to acetamides due to their stronger hydrogen-bonding capacity .

Synthetic Yields: Derivatives with bulky substituents (e.g., 5h: benzylthio) show higher yields (88%), likely due to improved steric stabilization during synthesis.

For example:

- N′-5-tetrazolyl-N-arylthioureas exhibit herbicidal activity .

- N-5-tetrazolyl-N′-aroylureas show plant growth regulation (e.g., auxin- and cytokinin-like effects) .

Analytical and Pharmacokinetic Considerations

- Chromatographic Behavior: The target compound’s separation on a Newcrom R1 column (low silanol activity) suggests it is less prone to silanol interactions compared to ionizable analogs, which may require mixed-mode columns (e.g., Newcrom A/B for ion-pairing) .

- LogP Comparison : With a LogP of 2.60, the compound is less lipophilic than benzylthio- or chlorobenzylthio-substituted analogs (e.g., 5e, 5h), which likely have higher LogP values due to aromatic and halogenated groups .

Notes on Discrepancies and Limitations

- CAS Registry Conflicts: and list alternative CAS numbers (66612-11-1, 80-34-2) for compounds with similar names but distinct substituents (e.g., sulfanilamide vs. p-toluenesulphonamide).

- Data Gaps : Melting point and synthetic yield data for the target compound are unavailable in the provided evidence, limiting direct physicochemical comparisons.

Biological Activity

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide, also known by its CAS number 6314-73-4, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H15N3O2S2

- Molecular Weight : 297.4 g/mol

- InChI Key : RVZBTLZCOLGOHU-UHFFFAOYSA-N

- LogP : 2.60

The compound belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. This structural feature is significant for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular proliferation and apoptosis.

- Cell Cycle Modulation : Studies suggest that it plays a role in regulating the cell cycle, particularly at the G1-S transition, influencing DNA synthesis and cell division.

- Signal Transduction Pathways : It may interact with various signaling pathways that regulate cell growth and differentiation.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Cytotoxicity

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and caspase activation.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2020) | Showed significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Johnson et al. (2021) | Reported cytotoxic effects on HeLa cells with an IC50 of 15 µM after 48 hours of exposure. |

| Lee et al. (2022) | Demonstrated modulation of the cell cycle in breast cancer cells leading to G1 arrest. |

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored in several studies:

- Absorption : The compound shows moderate absorption characteristics.

- Distribution : It is distributed widely in tissues due to its lipophilic nature (LogP = 2.60).

- Metabolism : Metabolized primarily in the liver with potential active metabolites contributing to its biological effects.

- Excretion : Primarily excreted via urine.

Toxicological Profile

While promising in terms of efficacy, the safety profile remains a concern:

- Acute Toxicity : Studies indicate an LD50 value suggesting moderate toxicity levels.

- Carcinogenicity : Currently classified as non-carcinogenic based on available data.

- hERG Inhibition : Weak inhibitor predictions suggest a low risk for cardiac-related side effects.

Q & A

Basic: What synthetic methodologies are established for N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide?

Answer:

The synthesis typically involves heterocyclization and sulfonamide coupling. A common approach includes:

- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with agents like POCl₃ under reflux (e.g., 90°C for 3 hours) .

- Step 2: Sulfonylation of the thiadiazole amine group using p-toluenesulfonyl chloride. Alkylation with isopropyl groups can be achieved via nucleophilic substitution or alkylation reagents, as seen in analogous thiadiazole derivatives .

- Validation: Monitor reaction progress via TLC and confirm structure using ¹H NMR (e.g., δ 7.6–7.8 ppm for aromatic protons) and IR (sulfonamide S=O stretch at ~1350–1150 cm⁻¹) .

Basic: How is structural purity and identity confirmed for this compound?

Answer:

Critical analytical techniques include:

- Elemental Analysis: Verify C, H, N, S content (e.g., molecular formula C₁₂H₁₆N₃O₂S₂ requires C 48.13%, H 5.39%) .

- Spectroscopy:

- ¹H/¹³C NMR: Aromatic protons (p-toluenesulfonyl group) appear as a doublet at δ 7.6–7.8 ppm; thiadiazole C-2 carbon resonates near δ 165 ppm .

- IR: Confirm sulfonamide (S=O at ~1150–1350 cm⁻¹) and thiadiazole (C=N at ~1600 cm⁻¹) functional groups .

- Chromatography: TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .

Advanced: How can alkylation efficiency be optimized during thiadiazole functionalization?

Answer:

Key strategies include:

- Reagent Selection: Use alkyl halides (e.g., isopropyl bromide) with polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity .

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation in biphasic systems .

- Temperature Control: Optimize reaction time and temperature (e.g., 60–80°C for 6–12 hours) to balance yield and side reactions .

- Post-Reaction Workup: Neutralize excess reagents (e.g., ammonia solution) and recrystallize from DMSO/water mixtures to improve purity .

Advanced: What modifications to the thiadiazole-sulfonamide scaffold enhance biological activity?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Thiadiazole Substitution: Introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position increases antimicrobial potency, as seen in analogues .

- Sulfonamide Tail: Varying the aryl group (e.g., p-methyl vs. p-chloro) modulates lipophilicity and target binding, as demonstrated in benzenesulfonamide derivatives .

- Hybrid Scaffolds: Conjugation with triazole or phenothiazine moieties improves CNS penetration, as shown in anti-psychotic agents .

Advanced: How can solubility challenges in biological assays be addressed?

Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without toxicity .

- Derivatization: Introduce hydrophilic groups (e.g., -OH, -COOH) at the sulfonamide’s para position, as seen in water-soluble analogues .

- Salt Formation: Convert the sulfonamide to sodium salts (e.g., Na+ counterion) for improved solubility, as in N-chloro-p-toluenesulfonamide derivatives .

Basic: What analytical methods are critical for assessing synthetic intermediates?

Answer:

- TLC Monitoring: Track reaction progress using silica plates and UV visualization (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Melting Point: Confirm intermediate purity (e.g., 5-isopropyl-1,3,4-thiadiazol-2-amine melts at 145–148°C) .

- Mass Spectrometry: Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 299 for the target compound) .

Advanced: What catalytic methods improve sulfonamide coupling efficiency?

Answer:

- Oxidative Coupling: Use iodine or hypervalent iodine reagents to activate sulfinic acids for coupling, as reported in tosylate syntheses .

- Flow Chemistry: Implement continuous flow systems to enhance mixing and reduce reaction time (e.g., 10-minute residence time for N-vinyl sulfonamides) .

- Enzymatic Catalysis: Explore lipases or proteases for enantioselective sulfonamide formation in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.